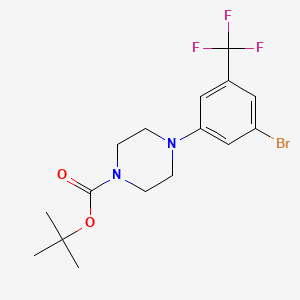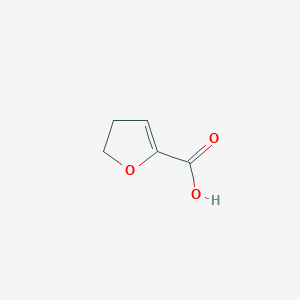![molecular formula C26H30Br2N2S3 B3137956 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 444579-39-9](/img/structure/B3137956.png)
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Übersicht
Beschreibung
“4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole” is a chemical compound used in the field of organic electronics . It is a red monomer used for the synthesis of polymer semiconductors, specifically PCDTBT, in the application of photovoltaic solar cell devices .
Synthesis Analysis
The synthesis of this compound involves complex multi-step processes . It can be targeted by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene .Molecular Structure Analysis
The molecular formula of this compound is C26H30Br2N2S3 . The molecular weight is 626.53 .Chemical Reactions Analysis
This compound is used as a second acceptor material to fabricate efficient ternary Polymer Solar Cells (PSCs) . The incorporation of this compound into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary PSCs with improved power conversion efficiencies .Wissenschaftliche Forschungsanwendungen
Photovoltaic Device Applications
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has shown significant potential in the field of photovoltaic devices. Research indicates its utility in the synthesis of conjugated main-chain polymers, which are used for organic photovoltaic cells. These polymers exhibit broad absorption extending from 300 to 600 nm with low optical bandgaps, beneficial for photovoltaic applications (Lee et al., 2010). Another study highlights the synthesis and photovoltaic properties of donor-acceptor benzodithiophene-containing copolymers, incorporating 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5] thiadiazole units, showing promise for solar cell applications (Keshtov et al., 2013).
Organic Thin Film Transistors
The compound is also relevant in the development of high-mobility organic thin-film transistors (OTFTs). A derivative, 4,7-bis(5-(5-hexylthiophen-2-yl)thiophen-2-yl)benzo[1,2,5]thiadiazole, has been employed in OTFTs, demonstrating promising mobilities and low band gaps, making it a strong candidate for organic electronics applications (Sonar et al., 2008).
Organic Electronics and Luminescent Materials
Research on new hybrid molecules incorporating benzo-2,1,3-thiadiazole and arylselanyl moieties, including 4,7-bis(3-(arylselanyl)benzofuran-2-yl)benzo[c][1,2,5]thiadiazoles, demonstrates their potential in organic electronics and as luminescent materials. These compounds exhibit significant photophysical properties and biomolecule-binding interactions (Neto et al., 2020).
Electroluminescence and Amplified Spontaneous Emission
In the field of electroluminescence and amplified spontaneous emission, 4,7-bis(5-(9,9-didecyl-7-(phenylsulfonyl)-9H-fluoren-2-yl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has been studied. This derivative displays large two-photon absorption cross sections, making it attractive for various optical applications (Belfield et al., 2014).
Polymer Solar Cells
Novel donor-acceptor polymers containing 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole have been synthesized for use in polymer solar cells, achieving high power conversion efficiencies. These polymers exhibit uniform and smooth films with excellent solubility, contributing to their effectiveness in solar cell applications (Han et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The use of this compound as a second acceptor in ternary PSCs has shown promising results, leading to a device with an outstanding power conversion efficiency of 16.53%, which is the highest among all ternary PSCs . This suggests that it could play a significant role in the future development of high-efficiency solar cells .
Eigenschaften
IUPAC Name |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Br2N2S3/c1-3-5-7-9-11-17-15-21(31-25(17)27)19-13-14-20(24-23(19)29-33-30-24)22-16-18(26(28)32-22)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDYXXOEXNCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Br2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




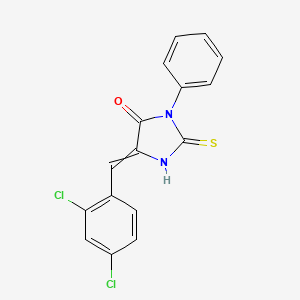


![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)
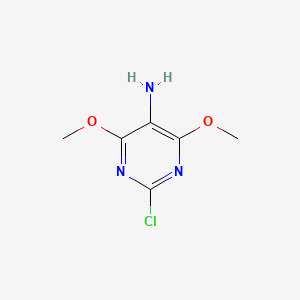
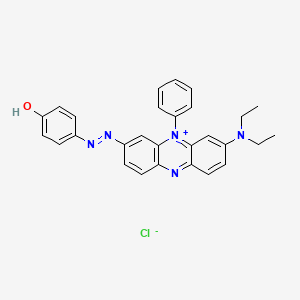

amine](/img/structure/B3137948.png)
amine](/img/structure/B3137953.png)
